2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate
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Overview
Description
2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate is a heterocyclic compound that contains a thiadiazole ring, a benzylthio group, and a pyridinium-1-olate moiety. This compound is of interest due to its potential biological and chemical properties, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate typically involves the reaction of 4-(1,2,4-thiadiazol-5-yl)benzyl chloride with pyridine-1-ol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the thiadiazole ring acts as an electron-withdrawing group, facilitating the substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the thiadiazole ring and benzylthio group.
Substitution: Substituted derivatives where the benzylthio group is replaced by the nucleophile.
Scientific Research Applications
2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of 2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can interact with the active sites of enzymes, inhibiting their activity. The benzylthio group can enhance the compound’s binding affinity to its molecular targets, leading to increased biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Benzylthio compounds: Compounds with a benzylthio group that show similar chemical reactivity.
Pyridinium compounds: Compounds containing the pyridinium moiety, which are known for their biological activities.
Uniqueness
2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate is unique due to the combination of the thiadiazole ring, benzylthio group, and pyridinium-1-olate moiety.
Properties
IUPAC Name |
5-[4-[(1-oxidopyridin-1-ium-2-yl)sulfanylmethyl]phenyl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS2/c18-17-8-2-1-3-13(17)19-9-11-4-6-12(7-5-11)14-15-10-16-20-14/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKWGFUFDXOBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SCC2=CC=C(C=C2)C3=NC=NS3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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